5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic derivative of the pyrrolo[3,4-c]pyridine-dione scaffold, a bicyclic structure with a fused pyrrole and pyridine ring system. This compound features a 3-chloropropanoyl substituent at position 5 and a methyl group at position 2, which are critical for its metabolic stability and target specificity. Its development stemmed from optimization efforts to replace ester linkages (prone to hydrolysis) with more stable bioisosteres, such as chlorinated alkyl chains, to enhance pharmacokinetic (PK) properties .
The compound has shown promise in antimicrobial research, particularly against Mycobacterium tuberculosis (Mtb), where it targets the QcrB subunit of the cytochrome bc₁ complex, a key component of the electron transport chain in mycobacterial bioenergetics . Hypersusceptibility of cytochrome bd oxidase mutants to this chemical class and resistance conferred by the QcrB A317T mutation further validate its mechanism of action .
Properties
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMGSLDDZGVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione , a derivative of the pyrrolo[3,4-c]pyridine class, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 240.72 g/mol. The presence of a chloropropanoyl group and a hexahydro-pyrrolopyridine core contributes to its unique biological profile.
Biological Activity Overview
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities including:
- Analgesic Effects : Compounds in this class have been shown to possess significant analgesic properties, comparable to traditional analgesics like morphine and aspirin. Studies have demonstrated their efficacy in reducing pain responses in animal models without the associated toxicity .
- Antitumor Activity : Some derivatives have displayed promising antitumor effects against various cancer cell lines. For instance, specific modifications in the structure have been correlated with enhanced cytotoxicity against tumor cells .
- Antidiabetic Properties : Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to improve insulin sensitivity and glucose metabolism in adipocytes, suggesting potential applications in diabetes management .
- Antimycobacterial Activity : The compound has also shown activity against Mycobacterium tuberculosis, with certain derivatives achieving low minimum inhibitory concentrations (MICs), indicating strong antibacterial potential .
The biological activities of 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are thought to be mediated through several mechanisms:
- Receptor Modulation : Many pyrrolo[3,4-c]pyridine derivatives act as modulators of neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing pain pathways and mood regulation.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in cancer cell proliferation or glucose metabolism, leading to reduced tumor growth or improved insulin sensitivity.
Study 1: Analgesic Activity
In a controlled study assessing the analgesic properties of various pyrrolo[3,4-c]pyridine derivatives, 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione was evaluated using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing compared to control groups, suggesting effective pain relief .
Study 2: Antitumor Efficacy
A series of derivatives were tested against human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells. Structural modifications enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells .
Data Table: Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Scientific Research Applications
Pharmaceutical Development
- Mechanism of Action : The compound exhibits potential as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structure suggests it may interact with biological targets in the central nervous system (CNS) and other systems.
- Case Study : Research has indicated that similar pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that this compound may have applications in treating neurological disorders such as anxiety or depression.
Antimicrobial Activity
- Research Findings : Studies have shown that compounds with similar structures possess antimicrobial properties. The chloropropanoyl moiety may contribute to increased activity against bacteria and fungi.
- Data Table :
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | S. aureus |
| 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | TBD | TBD |
Agricultural Chemistry
- Pesticidal Properties : The compound's structural features may allow it to function as a pesticide or herbicide. Research indicates that similar compounds can disrupt pest metabolism.
- Case Study : A study involving pyrrolidine derivatives demonstrated effective control over common agricultural pests, suggesting a pathway for developing this compound into an agricultural product.
Material Science
- Polymer Chemistry : The compound can be utilized in the synthesis of new polymers with unique properties due to its reactive functional groups.
- Application Example : Research has explored the use of pyrrolidine-based compounds in creating biodegradable plastics, which are essential for environmental sustainability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrrolo[3,4-c]pyridine-dione scaffold has been modified extensively to explore diverse biological activities. Below is a comparative analysis of key derivatives:
Key Observations
Anti-Tubercular Activity: The 3-chloropropanoyl and 3-chlorobenzyl substituents enhance potency against Mtb, with MIC values in the submicromolar range. Both compounds target QcrB, but the oxadiazole bioisostere in the latter improves metabolic stability . Hypersusceptibility of cytochrome bd mutants to these derivatives underscores their specificity for the cytochrome bc₁ pathway .
HIV-1 Integrase Inhibition :
- Substitutions like 3-chloro-4-fluorobenzyl and hydroxy groups shift activity toward antiviral applications. These derivatives inhibit HIV-1 integrase with IC50 values in the low micromolar range but retain efficacy against drug-resistant mutants .
Analgesic and Sedative Properties: Derivatives with 2-hydroxypropyl-4-arylpiperazine pharmacophores exhibit potent analgesia, surpassing aspirin and rivaling morphine in rodent models . N-Aminoethyl Mannich base derivatives demonstrate sedative effects, linked to reduced locomotor activity and prolonged thiopental sleep .
Structural-Activity Relationships (SAR): Position 2: Methyl or ethyl groups improve metabolic stability compared to bulkier substituents (e.g., benzyl) . Position 5: Chlorinated acyl groups (e.g., 3-chloropropanoyl) enhance target binding and reduce hydrolysis susceptibility . Nitrogen Substituents: Arylpiperazine or aminoethyl linkers dictate activity direction (analgesic vs. antimicrobial) .
Pharmacokinetic and Toxicity Profiles
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via two main stages:
Stage 1: Preparation of the N-halogenalkyl intermediate
Starting from 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, halogenated alkyl chains such as 1,2-dibromoethane, 1-bromo-2-chloroethane, or 1,4-dibromobutane are reacted to form N-substituted intermediates bearing halogen atoms on the alkyl chain. For example, the reaction of the pyrrolopyridine dione with 1-bromo-2-chloroethane yields the β-chloroethyl derivative, which is a key intermediate for further functionalization.Stage 2: Nucleophilic substitution with cyclic amines or other nucleophiles
The halogenated intermediates are then subjected to nucleophilic substitution reactions with cyclic amines or other nucleophiles under reflux conditions in solvents such as acetonitrile or xylene, often in the presence of anhydrous potassium carbonate as a base. This step replaces the halogen atom with the desired functional group, completing the synthesis of the target compound or its analogues.
Specific Preparation of 5-(3-chloropropanoyl) Derivative
The 5-(3-chloropropanoyl) substitution is introduced by reacting the pyrrolopyridine dione core with a 3-chloropropanoyl halide or equivalent precursor. The process involves:
Formation of N-(3-chloropropanoyl) intermediate
The pyrrolopyridine imide nitrogen reacts with 3-chloropropanoyl halide under controlled conditions to form the N-(3-chloropropanoyl) derivative. This reaction is typically performed with an excess of the halide to ensure monosubstitution and minimize formation of symmetrical by-products.Purification by fractional crystallization
Due to the possibility of symmetrical dialkylation by-products, fractional crystallization is employed to isolate the monosubstituted 5-(3-chloropropanoyl) compound with high purity.
Reaction Conditions and Yields
Analytical and Structural Confirmation
The synthesized compounds, including 5-(3-chloropropanoyl) derivatives, are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern and integrity of the pyrrolopyridine core.
- Fourier Transform Infrared (FT-IR) spectroscopy to identify characteristic carbonyl stretching frequencies (around 1660–1750 cm⁻¹) confirming the imide and acyl functionalities.
- Thin Layer Chromatography (TLC) to monitor reaction progress and purity.
- Melting point determination for physical characterization.
Research Findings and Optimization Notes
- The choice of halogenated alkylating agent affects the substitution site and the ease of subsequent nucleophilic substitution. For the 3-chloropropanoyl group, 1-bromo-2-chloroethane or similar reagents are preferred for selective introduction of the chloro substituent.
- Reaction temperature and solvent polarity are critical to maximize the yield and minimize by-products. Refluxing in acetonitrile or xylene with anhydrous potassium carbonate base provides optimal conditions.
- Excess halide reagents are used to drive the reaction toward monosubstitution, but purification by fractional crystallization is necessary to remove symmetrical dialkylated impurities.
- The Mannich reaction provides an alternative route for introducing aminoalkyl substituents on the pyrrolopyridine ring, which may be adapted for related derivatives but is less directly applicable for the 3-chloropropanoyl derivative.
This detailed synthesis approach for 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is based on comprehensive literature data emphasizing controlled N-alkylation and nucleophilic substitution strategies with rigorous purification and characterization steps to ensure high purity and yield.
Q & A
Basic Research Question: How can researchers optimize the synthetic route for 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione?
Methodological Answer:
The synthesis of pyrrolo-pyridine derivatives often involves multi-step reactions, including cyclization, acylation, and purification via column chromatography. For example, describes the use of diazomethane and triethylamine in dichloromethane for functionalizing intermediates, followed by recrystallization in 2-propanol . Key considerations:
- Reaction Temperature : Maintain –20 to –15°C during acylation to minimize side reactions.
- Purification : Use gradient elution (e.g., ethyl acetate/hexane mixtures) for column chromatography to resolve structurally similar byproducts .
- Yield Improvement : Catalytic hydrogenation with Raney Nickel (as in ) may enhance selectivity in reduction steps .
Basic Research Question: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the presence of the chloropropanoyl group and methyl-substituted pyrrolidine ring. For example, reports δ 13.41 ppm for NH protons in pyrrolo-pyridine derivatives, with aromatic protons appearing between δ 7.2–8.9 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]+ peaks with <1 ppm error) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and lattice parameters (e.g., monoclinic P21/c space group) .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Functional Group Variation : Replace the 3-chloropropanoyl group with other acylating agents (e.g., nicotinoyl chloride in ) to assess bioactivity changes .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets. Compare results with experimental IC50 values from enzyme inhibition assays.
- Data Validation : Cross-reference synthetic yields, purity (>95% by HPLC), and bioassay results to eliminate confounding factors. For example, emphasizes systematic evaluation of chemical properties and biological impacts .
Advanced Research Question: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- NMR Discrepancies : If unexpected peaks arise (e.g., duplicate NH signals), verify solvent purity (DMSO-d6 vs. CDCl3) and test for tautomerism. resolved such issues via -DEPT experiments .
- Crystallographic Ambiguity : If X-ray data conflicts with NMR, re-examine crystal packing effects (e.g., ’s β = 96.689° angle might indicate non-covalent interactions altering conformation) .
- Reproducibility : Repeat synthesis under inert atmospheres (argon/nitrogen) to rule out oxidation artifacts .
Advanced Research Question: What experimental designs are suitable for studying this compound’s environmental fate or toxicity?
Methodological Answer:
- Environmental Persistence : Follow protocols in to assess hydrolysis rates (pH 4–9 buffers) and photodegradation under UV light .
- Ecotoxicology : Use in vitro assays (e.g., Daphnia magna acute toxicity) and compare with structural analogs (e.g., chlorophenyl derivatives in ) to identify toxicophores .
- Statistical Design : Implement split-split plot designs (as in ) to evaluate multiple variables (e.g., temperature, pH) across replicates .
Basic Research Question: How can solubility and stability be tested for pharmacological applications?
Methodological Answer:
- Solubility Profiling : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. notes that pyrrolo-pyridine derivatives often require organic solvents (e.g., THF) for dissolution .
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. ’s storage guidelines (-20°C, dark) are critical for labile compounds .
Advanced Research Question: What strategies resolve low yields in catalytic steps during synthesis?
Methodological Answer:
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh3)4) with nickel-based systems () for cross-coupling efficiency .
- Reaction Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity (dichloromethane vs. THF) and ligand ratios.
- Byproduct Analysis : LC-MS can identify dimers or dehalogenated products, guiding stoichiometric adjustments .
Advanced Research Question: How can computational methods predict this compound’s metabolic pathways?
Methodological Answer:
- In Silico Metabolism Tools : Use software like GLORY or MetaPrint2D to predict cytochrome P450 oxidation sites. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
- QSAR Modeling : Corrogate substituent electronegativity (e.g., Cl in 3-chloropropanoyl) with metabolic clearance rates using datasets from ’s analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
